Doxylamine Impurity A

Pharmaceutical Impurity Profiling Analytical Method Development Reference Standard Characterization

Doxylamine Impurity A (CAS 873407-01-3), also known as Doxylamine 4-Pyridinyl Isomer, is a positional isomeric impurity of the first-generation H1 histamine receptor antagonist doxylamine. Its chemical structure is N,N-Dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine, with a molecular formula of C17H22N2O and a molecular weight of 270.37 g/mol.

Molecular Formula C17H22N2O
Molecular Weight 270.38
CAS No. 873407-01-3
Cat. No. B602278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxylamine Impurity A
CAS873407-01-3
SynonymsN,N-Dimethyl-2-[1-phenyl-1-(4-pyridinyl)ethoxy]ethanamine;  4-[α-(2-Dimethylaminoethoxy)-α-methylbenzyl]pyridine
Molecular FormulaC17H22N2O
Molecular Weight270.38
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C
InChIInChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to Orange Oil

Structure & Identifiers


Interactive Chemical Structure Model





Doxylamine Impurity A (CAS 873407-01-3): A Critical Isomeric Reference Standard for Method Development and Quality Control


Doxylamine Impurity A (CAS 873407-01-3), also known as Doxylamine 4-Pyridinyl Isomer, is a positional isomeric impurity of the first-generation H1 histamine receptor antagonist doxylamine . Its chemical structure is N,N-Dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine, with a molecular formula of C17H22N2O and a molecular weight of 270.37 g/mol [1]. This impurity is formed during the synthesis of doxylamine or arises from limited alkylation selectivity in precursor coupling routes, reflecting heteroaromatic positional isomerism associated with the doxylamine skeleton rather than an independent degradation pathway [1][2].

Why Doxylamine Impurity A (CAS 873407-01-3) Cannot Be Substituted with Generic Alternatives


Generic substitution of Doxylamine Impurity A is analytically and regulatory untenable. Structurally, this compound is a 4-pyridinyl positional isomer of doxylamine, whereas the parent active pharmaceutical ingredient (API) is the 2-pyridinyl isomer [1]. This positional isomerism critically impacts chromatographic behavior—the impurity can co-elute with the parent amine under conventional HPLC conditions, necessitating orthogonal LC-MS/MS, LC-UV, or GC-MS for unambiguous characterization [1]. Regulatory compliance under ICH Q3A/Q3B guidelines requires impurity standards to be traceable to EP or USP compendial reference materials . Without a fully characterized, certified reference standard of this specific isomer, analytical method validation (AMV), Abbreviated New Drug Application (ANDA) submissions, and routine quality control testing cannot meet pharmacopeial requirements, placing batch release and regulatory approval at risk [2].

Doxylamine Impurity A (CAS 873407-01-3): Quantitative Evidence for Scientific Selection and Procurement


Isomeric Structural Differentiation: 4-Pyridinyl vs. 2-Pyridinyl Parent

Doxylamine Impurity A is a positional isomer bearing a 4-pyridinyl moiety, whereas the parent API doxylamine contains a 2-pyridinyl moiety [1]. This structural difference is not trivial; it fundamentally alters chromatographic retention behavior. Due to the similarity in structure and polarity, this impurity is known to co-elute with the parent amine under standard reversed-phase HPLC conditions, making its specific detection and quantification challenging [1].

Pharmaceutical Impurity Profiling Analytical Method Development Reference Standard Characterization

Pharmacopeial Traceability and Regulatory Alignment for ANDA Submissions

Doxylamine EP Impurity A is explicitly designated as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications, supporting Abbreviated New Drug Application (ANDA) submissions and commercial doxylamine production [1]. Its utility is directly tied to its ability to be traced back to primary pharmacopeial standards from the European Pharmacopoeia (EP) or United States Pharmacopeia (USP), a critical requirement for regulatory acceptance [1].

Regulatory Science Pharmaceutical Quality Control ANDA Submission

Co-Elution Risk with Parent API Under Standard RP-HPLC Conditions

A critical analytical challenge with Doxylamine Impurity A is its potential to co-elute with the parent doxylamine amine during routine RP-HPLC analysis [1]. This co-elution risk necessitates the use of orthogonal analytical techniques such as LC-MS/MS, LC-UV with orthogonal chromatography, or GC-MS for unambiguous identification and accurate quantification [1].

Chromatography Analytical Method Validation Impurity Separation

Optimal Application Scenarios for Procuring Doxylamine Impurity A (CAS 873407-01-3)


Analytical Method Development and Validation (AMV) for ANDA Submissions

The primary and most critical application for Doxylamine Impurity A is as a reference standard during the development and validation of analytical methods for doxylamine succinate API and finished drug products [1]. Given its documented potential to co-elute with the parent drug under standard HPLC conditions, this specific standard is essential for establishing system suitability, determining relative retention times (RRT), and validating the method's specificity and resolution parameters as required for Abbreviated New Drug Application (ANDA) regulatory submissions to agencies such as the FDA and EMA [2].

Routine Quality Control (QC) Batch Release Testing in cGMP Environments

In commercial pharmaceutical manufacturing operating under current Good Manufacturing Practices (cGMP), Doxylamine Impurity A is used as a reference standard for routine QC testing and batch release of doxylamine-containing products [1]. Its certified traceability to EP or USP compendial standards ensures the accuracy and reliability of impurity quantification, enabling QC laboratories to demonstrate compliance with established pharmacopeial monograph specifications and ICH Q3A/Q3B impurity thresholds [2].

Forced Degradation and Stability-Indicating Method Studies

Doxylamine Impurity A is a valuable analytical marker in forced degradation studies designed to establish the stability-indicating nature of analytical methods for doxylamine formulations [1]. While this impurity arises primarily from synthesis, its inclusion in stress testing panels (e.g., exposure to heat, light, oxidation) allows researchers to verify that the analytical method can adequately separate and quantify this positional isomer from any newly formed degradation products, thereby confirming the method's robustness and specificity for long-term stability monitoring [2].

Identification and Quantification of Unknown Impurities in API Synthesis

During the development and optimization of doxylamine synthetic routes, this reference standard serves as a key tool for identifying and quantifying the 4-pyridinyl isomer that may form as a process-related impurity [1]. Its use allows process chemists to track the efficiency of the synthetic step involving pyridine ring incorporation, enabling adjustments to reaction conditions (e.g., alkylation selectivity) to minimize the formation of this undesirable positional isomer and improve overall API purity [1].

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